Mebanazine hydrochloride
Overview
Description
Mebanazine, also known as Actomol, is a monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class . It was previously used as an antidepressant in the 1960s but has since been withdrawn due to hepatotoxicity .
Molecular Structure Analysis
Mebanazine has a molecular formula of C8H12N2 . Its molecular weight is 136.198 g/mol . The structure of Mebanazine hydrochloride is not explicitly mentioned in the search results.
Physical And Chemical Properties Analysis
Mebanazine has a molar mass of 136.198 g/mol . Unfortunately, the search results do not provide more detailed physical and chemical properties of Mebanazine hydrochloride.
Scientific Research Applications
Novel Therapeutics for Schizophrenia
Schizophrenia treatment has evolved significantly since the 1950s, with a focus on attenuating dopamine transmission. Research has explored non-dopamine-2 receptor treatments, including those with glutamatergic, serotonergic, and other mechanisms, though none have definitively matched the efficacy of dopamine receptor-focused treatments for clinical use. This comprehensive review suggests ongoing challenges and the necessity for innovative approaches in drug development for schizophrenia (Girgis et al., 2019).
Antipsychotic Drug Use in China
Clozapine's utilization in China for psychosis treatment has been documented, with research data supporting its efficacy and highlighting the broader application of antipsychotic drugs beyond Western medicine's conventional use. This insight into clozapine's acceptance and clinical research in China underscores the global perspective on antipsychotic treatment strategies (Potter et al., 2004).
Psychotropic Drugs and Cell Proliferation
The potential antitumoral effects of psychotropic drugs, such as certain antipsychotics and antidepressants, have been reviewed, revealing that these medications may influence cell growth and proliferation. This area of research highlights the possibility of repositioning existing psychotropic drugs for cancer treatment, indicating a significant cross-disciplinary application of pharmacological agents (Nordenberg et al., 1999).
properties
IUPAC Name |
1-phenylethylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7,10H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMNJZPWUCHXNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951850 | |
Record name | (1-Phenylethyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mebanazine hydrochloride | |
CAS RN |
29248-55-3 | |
Record name | Hydrazine, (1-phenylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29248-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Phenylethyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEBANAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3FU59FTM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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